BenchChemオンラインストアへようこそ!

(3,4-Dipropoxyphenyl)urea

TRPV1 Antagonist Acid-Sensing Ion Channel Inflammatory Pain

Procure (3,4-Dipropoxyphenyl)urea, a vital tool for SAR studies of N-aryl-N′-benzyl urea TRPV1 antagonists. Its 3,4-dipropoxy substitution offers a unique steric/electronic profile, showing an IC50 of 1.99 μM against pH-induced TRPV1 activation. This moderate potency is ideal as a baseline for mapping potency changes from structural modifications and for developing modality-selective assays. Its lower molecular weight (252.31) serves as a benchmark for comparing physicochemical properties of analogs.

Molecular Formula C13H20N2O3
Molecular Weight 252.314
CAS No. 757192-87-3
Cat. No. B2515285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dipropoxyphenyl)urea
CAS757192-87-3
Molecular FormulaC13H20N2O3
Molecular Weight252.314
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)NC(=O)N)OCCC
InChIInChI=1S/C13H20N2O3/c1-3-7-17-11-6-5-10(15-13(14)16)9-12(11)18-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H3,14,15,16)
InChIKeyCIRRQJUMSZMYNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





(3,4-Dipropoxyphenyl)urea (CAS 757192-87-3): A TRPV1 Antagonist Urea Derivative for Pain and Inflammation Research


(3,4-Dipropoxyphenyl)urea (CAS 757192-87-3) is a diaryl urea derivative belonging to the N-aryl-N′-benzyl urea class of transient receptor potential vanilloid type 1 (TRPV1) antagonists [1]. With a molecular weight of 252.31 g/mol, this compound features a phenyl ring substituted with propoxy groups at the 3- and 4-positions, conferring distinct steric and electronic properties compared to simpler urea analogs [2]. As a small-molecule TRPV1 antagonist, it has been evaluated in vitro for its ability to inhibit pH-induced activation of human TRPV1 channels expressed in CHO cells, demonstrating an IC50 of 1.99 μM [1].

Why (3,4-Dipropoxyphenyl)urea Cannot Be Substituted by Other TRPV1 Antagonists in SAR Studies


TRPV1 antagonists exhibit extreme sensitivity to subtle structural modifications, where changes in the aryl substitution pattern can alter potency by orders of magnitude. Within the N-aryl-N′-benzyl urea class, the 3,4-dipropoxy substitution on the phenyl ring provides a unique combination of steric bulk and electron-donating effects that cannot be replicated by compounds bearing methoxy, ethoxy, or unsubstituted phenyl groups [1]. Generic substitution with a superficially similar urea derivative (e.g., SB-452533, which bears a bromophenyl and N-ethyl-N-ethylamino benzyl substitution) would yield a distinct pharmacological profile with differing potency against capsaicin, acid, and heat-mediated TRPV1 activation [1]. For researchers conducting structure-activity relationship (SAR) studies or developing TRPV1-targeted tools, the specific 3,4-dipropoxyphenyl moiety is essential for maintaining the intended electronic and steric characteristics of the pharmacophore.

(3,4-Dipropoxyphenyl)urea vs. Comparators: Quantitative Differentiation in TRPV1 Antagonism


Potency Against pH-Induced TRPV1 Activation: (3,4-Dipropoxyphenyl)urea vs. SB-366791 and BCTC

In a FLIPR-based Ca2+ assay using human TRPV1 expressed in CHOK1 cells, (3,4-Dipropoxyphenyl)urea inhibited pH 6.0-6.3-induced activation with an IC50 of 1.99 μM [1]. In contrast, the structurally distinct cinnamide TRPV1 antagonist SB-366791 exhibits an IC50 of 5.7 nM under similar capsaicin-activation conditions, representing a >300-fold higher potency [2]. The urea-based antagonist BCTC displays IC50 values of 35 nM (capsaicin) and 6 nM (acid) in rat TRPV1 assays . These data position (3,4-Dipropoxyphenyl)urea as a moderately potent, tool compound suitable for SAR studies where high potency is not required, or where selective modulation of acid-sensing pathways is under investigation.

TRPV1 Antagonist Acid-Sensing Ion Channel Inflammatory Pain

Structural Differentiation: 3,4-Dipropoxy Substitution vs. Methoxy/Ethoxy Analogs

The 3,4-dipropoxyphenyl moiety introduces two propoxy (-OCH2CH2CH3) groups, which provide greater steric bulk and enhanced lipophilicity compared to common methoxy (-OCH3) or ethoxy (-OCH2CH3) substituted urea derivatives. In SAR studies of N-aryl-N′-benzyl ureas, increasing the size and electron-donating capacity of the aryl substituent significantly modulates TRPV1 antagonist potency and selectivity [1]. While direct head-to-head data for the methoxy/ethoxy analogs are not available in the same assay system, class-level SAR indicates that the propoxy substitution pattern of (3,4-Dipropoxyphenyl)urea occupies a distinct chemical space that influences both in vitro potency and physicochemical properties such as solubility and metabolic stability [1].

SAR Urea Pharmacophore Steric Bulk

Physicochemical Properties: (3,4-Dipropoxyphenyl)urea vs. SB-452533

(3,4-Dipropoxyphenyl)urea exhibits a molecular weight of 252.31 g/mol, a predicted density of 1.1±0.1 g/cm³, and a boiling point of 364.4±32.0 °C at 760 mmHg [1]. In comparison, the structurally more complex urea SB-452533 (a bromophenyl-substituted urea derivative) has a molecular weight of 404.3 g/mol and a predicted logP value that is substantially higher (calculated based on structure). The lower molecular weight and more moderate lipophilicity of (3,4-Dipropoxyphenyl)urea may confer distinct solubility and permeability characteristics, which can be advantageous in certain assay formats (e.g., aqueous buffer compatibility) or for generating SAR data across a broader concentration range.

Physicochemical Properties Lipophilicity Drug-likeness

Functional Antagonism Profile: pH-Selective vs. Multimodal TRPV1 Blockers

The available in vitro data for (3,4-Dipropoxyphenyl)urea specifically report its activity against pH-induced TRPV1 activation (IC50 = 1.99 μM), whereas data on capsaicin- or heat-mediated antagonism are not currently disclosed [1]. In contrast, SB-366791 is a multimodal antagonist inhibiting capsaicin, acid, and heat activation with IC50 values of 5.7 nM, 5-6 nM, and 6 nM, respectively [2]. BCTC also demonstrates potent inhibition across multiple modalities (capsaicin IC50 = 35 nM, acid IC50 = 6 nM) . This differential profile suggests that (3,4-Dipropoxyphenyl)urea may exhibit modality-selective antagonism, a property of interest for probing the distinct activation pathways of TRPV1 and for developing analgesics that avoid the hyperthermia side effect associated with full antagonists.

TRPV1 Modality pH Sensing Heat Activation

Optimal Research Applications for (3,4-Dipropoxyphenyl)urea Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of N-Aryl-N′-Benzyl Urea TRPV1 Antagonists

Researchers engaged in SAR optimization of the urea pharmacophore will require (3,4-Dipropoxyphenyl)urea as a key intermediate or reference compound to evaluate the impact of 3,4-dipropoxy substitution on TRPV1 potency and selectivity. The compound's moderate IC50 (1.99 μM) provides a baseline for assessing the effects of further structural modifications [1]. Unlike more potent analogs such as SB-366791 or BCTC, its lower potency allows for a broader dynamic range in concentration-response studies, making it a valuable tool for mapping SAR trends [2].

Probing Modality-Selective TRPV1 Antagonism in Inflammatory Pain Models

Given its demonstrated activity against pH-induced TRPV1 activation (IC50 = 1.99 μM) and the absence of reported data for capsaicin/heat antagonism, (3,4-Dipropoxyphenyl)urea may serve as a tool compound for investigating modality-selective TRPV1 blockade [1]. This is particularly relevant for studying acid-sensing pathways in inflammatory pain, where tissue acidosis contributes to nociceptor sensitization. In contrast to pan-antagonists like SB-366791 (IC50 = 5.7 nM for all modalities), this compound could help dissect the contribution of pH-sensing to TRPV1-mediated pain without confounding effects from capsaicin/heat pathway inhibition [2].

Physicochemical Benchmarking in TRPV1 Antagonist Libraries

With a molecular weight of 252.31 g/mol and predicted density of 1.1±0.1 g/cm³, (3,4-Dipropoxyphenyl)urea occupies a lower molecular weight and less lipophilic space compared to many advanced TRPV1 antagonists (e.g., SB-452533 MW = 404.3 g/mol) [1]. This makes it an excellent benchmark compound for assessing the impact of increased steric bulk and lipophilicity on assay performance, solubility, and metabolic stability within TRPV1 antagonist libraries. Procurement of this specific compound enables researchers to establish a physicochemical baseline against which more complex analogs can be compared.

Method Development for FLIPR-Based TRPV1 pH Activation Assays

The primary quantitative data for (3,4-Dipropoxyphenyl)urea were generated using a FLIPR-based Ca2+ assay in CHOK1 cells expressing human TRPV1, with pH 6.0-6.3 as the activating stimulus [1]. This well-defined assay context makes the compound a suitable reference standard for developing, validating, or troubleshooting similar FLIPR or fluorometric imaging plate reader (FLIPR) assays designed to measure pH-induced TRPV1 activation. Its moderate potency (IC50 = 1.99 μM) ensures that assay windows are sufficiently wide to detect both agonist and antagonist effects, facilitating robust Z′-factor calculations and assay optimization.

Quote Request

Request a Quote for (3,4-Dipropoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.